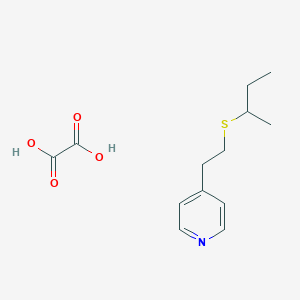
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid is a chemical compound with the molecular formula C11H17NS.C2H2O4. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid typically involves the reaction of 4-(2-bromoethyl)pyridine with 1-methylpropylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with ethanedioic acid (oxalic acid) to form the ethanedioate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or activation of enzymatic activity. The pyridine ring can also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
- Pyridine, 4-(2-((2-methylpropyl)thio)ethyl)-, ethanedioate (1:1)
- Pyridine, 4-(2-((1-ethylpropyl)thio)ethyl)-, ethanedioate (1:1)
Uniqueness
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid is unique due to the presence of the 1-methylpropylthio group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Propiedades
Número CAS |
134480-52-7 |
|---|---|
Fórmula molecular |
C13H19NO4S |
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
4-(2-butan-2-ylsulfanylethyl)pyridine;oxalic acid |
InChI |
InChI=1S/C11H17NS.C2H2O4/c1-3-10(2)13-9-6-11-4-7-12-8-5-11;3-1(4)2(5)6/h4-5,7-8,10H,3,6,9H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
YGMAOUKOXNOSDI-UHFFFAOYSA-N |
SMILES |
CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
SMILES canónico |
CCC(C)SCCC1=CC=NC=C1.C(=O)(C(=O)O)O |
Sinónimos |
Pyridine, 4-(2-((1-methylpropyl)thio)ethyl)-, ethanedioate (1:1) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















